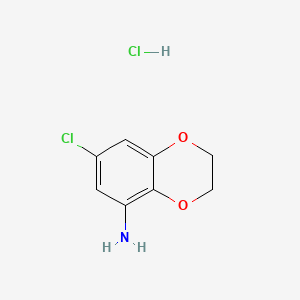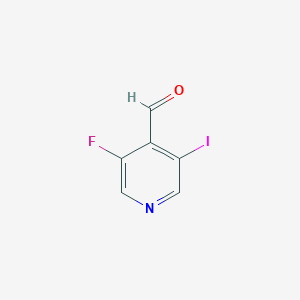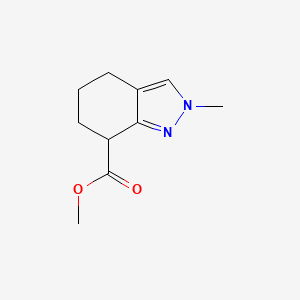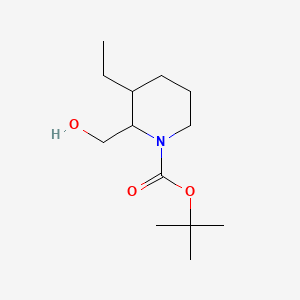![molecular formula C5H14ClNOS B13461593 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride is an organic compound with a unique structure that combines an amino group, a sulfanyl group, and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride typically involves the reaction of 3-aminopropylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkyl halides and other substituted derivatives.
科学的研究の応用
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **2-[(3-Aminopropyl)amino]ethan-1-ol
- **2-[(3-Aminopropyl)sulfanyl]ethan-1-ol
- **2-[(3-Aminopropyl)thio]ethan-1-ol
Uniqueness
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound with significant potential in multiple fields of research.
特性
分子式 |
C5H14ClNOS |
|---|---|
分子量 |
171.69 g/mol |
IUPAC名 |
2-(3-aminopropylsulfanyl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c6-2-1-4-8-5-3-7;/h7H,1-6H2;1H |
InChIキー |
WLUYCYVJSOVCPT-UHFFFAOYSA-N |
正規SMILES |
C(CN)CSCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)
![Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13461531.png)



![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)

![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
